molecular formula C13H16N2S B13154977 Benzyl[(dimethyl-1,3-thiazol-2-YL)methyl]amine

Benzyl[(dimethyl-1,3-thiazol-2-YL)methyl]amine

Cat. No.: B13154977
M. Wt: 232.35 g/mol
InChI Key: YHXBDJXBSMRKSM-UHFFFAOYSA-N
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Description

Benzyl[(dimethyl-1,3-thiazol-2-yl)methyl]amine (CAS 1267501-15-4) is a chemical compound with the molecular formula C 13 H 16 N 2 S and a molecular weight of 232.35 g/mol . This amine derivative features a 1,3-thiazole ring—a five-membered heterocycle containing both nitrogen and sulfur atoms—which is a privileged scaffold in medicinal chemistry due to its aromaticity and ability to participate in diverse donor-acceptor interactions . The specific presence of dimethyl substituents on the thiazole ring and a benzyl group on the amine nitrogen defines its unique steric and electronic properties, making it a valuable intermediate in organic synthesis and drug discovery research. Compounds containing the thiazole nucleus are extensively investigated for a wide spectrum of pharmacological activities. The thiazole ring is a key structural component in several approved drugs and candidates in clinical trials, exhibiting mechanisms that include enzyme inhibition and receptor modulation . As part of this class, this compound serves as a versatile building block for developing novel bioactive molecules. Its structure is particularly relevant for research into anticancer, antimicrobial, and anti-inflammatory agents, given that thiazole derivatives can interfere with critical cellular pathways and demonstrate efficacy against various disease models . Researchers can utilize this compound to synthesize and optimize new chemical entities, study structure-activity relationships (SAR), or explore new mechanisms of action. This product is intended for research and development purposes in a controlled laboratory environment only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

Molecular Formula

C13H16N2S

Molecular Weight

232.35 g/mol

IUPAC Name

N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-1-phenylmethanamine

InChI

InChI=1S/C13H16N2S/c1-10-11(2)16-13(15-10)9-14-8-12-6-4-3-5-7-12/h3-7,14H,8-9H2,1-2H3

InChI Key

YHXBDJXBSMRKSM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)CNCC2=CC=CC=C2)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of Benzyl[(dimethyl-1,3-thiazol-2-yl)methyl]amine generally involves:

  • Formation of the 1,3-thiazole ring substituted with dimethyl groups at appropriate positions.
  • Introduction of a methylene group linking the thiazole to the amine nitrogen.
  • Attachment of the benzyl group to the amine nitrogen or via the methylene linker.

This typically proceeds via multi-step sequences including halomethylation, nucleophilic substitution, and cyclization reactions.

Preparation via Halomethylation and Nucleophilic Substitution

A common approach involves preparing a halomethylated thiazole intermediate, such as 2-(bromomethyl)-1,3-thiazole derivatives, which then undergo nucleophilic substitution with benzylamine or its derivatives.

  • Step 1: Synthesis of 2-(bromomethyl)-1,3-thiazole derivative by bromination of the methyl group on the thiazole ring.
  • Step 2: Reaction of this bromomethyl intermediate with benzylamine or dimethylamine under nucleophilic substitution conditions to form the desired amine linkage.

This method benefits from the high nucleophilicity of amines and the good leaving ability of bromide.

Cyclization from Thiourea Derivatives

An alternative route involves the use of thiourea derivatives as precursors:

  • Thiourea reacts with α-haloalkyl compounds to form thiouronium salts.
  • Under acidic conditions, these intermediates cyclize to form substituted thiazole rings.
  • Subsequent functionalization with benzyl groups or dimethyl substituents occurs via alkylation or reductive amination.

This method is supported by literature on related thiazole syntheses, where thiourea derivatives are key intermediates for thiazole ring formation and functionalization.

Use of Alkyl or Aryl Haloformates in Intermediate Formation

According to patent literature, the preparation of certain thiazolylmethyl amines involves reacting thiazol-5-yl-methanol compounds with alkyl or aryl haloformates (e.g., benzyl chloroformate) in the presence of bases and suitable solvents to generate carbamate intermediates. These intermediates can then be converted to amines by further treatment, allowing for controlled introduction of the benzyl group.

Knoevenagel Condensation and Further Functionalization

Though more commonly applied to benzothiazole derivatives, Knoevenagel condensation has been used to prepare thiazole-containing intermediates that can be further elaborated to amine derivatives. This involves condensation of thiazolidine-2,4-dione with aromatic aldehydes, followed by nucleophilic substitution reactions to introduce amine functionalities. While this method is more indirect, it offers versatility in substituent variation.

Detailed Reaction Conditions and Data

Step Reaction Type Reagents & Conditions Notes
1 Bromomethylation Thiazole derivative + N-bromosuccinimide (NBS), solvent (e.g., CCl4), light or heat Forms 2-(bromomethyl)-1,3-thiazole intermediate
2 Nucleophilic substitution 2-(bromomethyl)-1,3-thiazole + benzylamine, solvent (e.g., ethanol or DMF), base (e.g., triethylamine), room temperature to reflux Yields this compound
3 Cyclization from thiourea Thiourea + α-haloalkyl compound, acidic medium (e.g., trifluoroacetic acid), heat Produces thiazole ring with amine substituent
4 Haloformate intermediate Thiazol-5-yl-methanol + benzyl chloroformate, base (e.g., pyridine), solvent (e.g., dichloromethane), low temperature Forms carbamate intermediate, precursor to amine
5 Knoevenagel condensation Thiazolidine-2,4-dione + aromatic aldehyde, ethanol, piperidine catalyst, reflux Generates arylidene-thiazolidinedione intermediates

Research Findings and Yields

  • The bromomethylation and nucleophilic substitution route typically provides moderate to high yields (60–85%) under optimized conditions, with purity suitable for further applications.
  • Cyclization from thiourea derivatives under acidic conditions yields thiazole amines in yields ranging from 50–70%, depending on substituents and reaction time.
  • Use of alkyl or aryl haloformates to form carbamate intermediates is reported to proceed with high selectivity and yields over 80%, facilitating downstream conversion to the target amine.
  • Knoevenagel condensation-based syntheses are more complex but enable structural diversity; yields vary widely (40–75%) depending on substrate and catalyst.

Summary Table of Preparation Methods

Method Key Intermediates Reaction Conditions Yield Range (%) Advantages Limitations
Bromomethylation + Substitution 2-(bromomethyl)-1,3-thiazole NBS bromination, nucleophilic amine substitution 60–85 Straightforward, scalable Requires handling of brominating agents
Thiourea Cyclization Thiouronium salts, thiazole ring Acidic medium, heat 50–70 Direct thiazole formation Sensitive to reaction conditions
Haloformate Intermediate Carbamate intermediates Base, low temp, organic solvents 80+ High selectivity Multi-step, requires careful purification
Knoevenagel Condensation Arylidene-thiazolidinediones Ethanol, piperidine catalyst 40–75 Structural diversity More complex, longer synthesis

Chemical Reactions Analysis

Benzyl[(dimethyl-1,3-thiazol-2-YL)methyl]amine undergoes various chemical reactions, including:

Scientific Research Applications

Benzyl[(dimethyl-1,3-thiazol-2-YL)methyl]amine has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl[(dimethyl-1,3-thiazol-2-YL)methyl]amine involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential proteins in bacteria and fungi. The compound may also interfere with the cell membrane integrity, leading to cell lysis . In cancer cells, it may induce apoptosis by activating specific signaling pathways and inhibiting cell proliferation .

Comparison with Similar Compounds

5-Benzyl-1,3-thiazol-2-amine

  • Structure : A thiazole ring with a benzyl group at position 5 and an amine at position 2 (C₁₀H₁₀N₂S) .
  • Key Differences :
    • Lacks dimethyl substitution on the thiazole ring, reducing steric hindrance and lipophilicity.
    • Simpler substitution pattern may enhance reactivity in nucleophilic reactions compared to the dimethylated analog.
  • Pharmacological Implications : Reduced steric bulk could improve binding to polar biological targets but decrease metabolic stability.

5-Methyl-1,3-thiazol-2-amine

  • Structure : Thiazole with a single methyl group at position 5 and an amine at position 2 .
  • Key Differences :
    • Absence of both benzyl and a second methyl group significantly reduces molecular complexity and hydrophobicity.
    • Simpler structure may limit applications in drug design due to lower bioavailability.
  • Synthetic Utility : Serves as a precursor for more complex derivatives, such as antiproliferative agents .

4-(2,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine

  • Structure : Thiazole substituted with a 2,4-dimethylphenyl group at position 4 and a methyl group at position 5 .
  • Key Differences :
    • Aryl substitution (2,4-dimethylphenyl) introduces additional steric and electronic effects compared to the benzyl group.
    • Enhanced hydrophobicity from the dimethylphenyl group may improve blood-brain barrier penetration.
  • Applications : Likely explored for CNS-targeting activity due to its lipophilic profile.

N-Methyl-1,3-benzoxazol-2-amine

  • Structure : Benzoxazole (oxygen-containing heterocycle) with a methylated amine at position 2 .
  • Key Differences :
    • Replacement of sulfur with oxygen alters electronic properties, making the ring less electron-deficient.
    • Benzoxazole derivatives are often associated with antioxidant and anti-inflammatory activities, differing from thiazole-based compounds.
  • Biological Relevance: Potential for distinct target selectivity compared to thiazole analogs.

N-(1,3-Benzothiazol-2-yl)-1-phenylmethanimine

  • Structure : Benzothiazole (sulfur-containing heterocycle) conjugated with a benzylidene group via an imine bond .
  • Key Differences :
    • Imine functionality introduces reactivity (e.g., susceptibility to hydrolysis) absent in the target compound’s secondary amine.
    • Benzothiazole’s extended π-system may enhance interactions with aromatic residues in enzyme binding pockets.

Structural and Functional Analysis (Table)

Compound Core Heterocycle Substituents Key Functional Groups Potential Applications
Benzyl[(dimethyl-1,3-thiazol-2-yl)methyl]amine Thiazole Dimethyl (thiazole), benzyl Secondary amine Antimicrobial, CNS agents
5-Benzyl-1,3-thiazol-2-amine Thiazole Benzyl (C5), amine (C2) Primary amine Antiproliferative agents
5-Methyl-1,3-thiazol-2-amine Thiazole Methyl (C5), amine (C2) Primary amine Synthetic intermediate
4-(2,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine Thiazole 2,4-Dimethylphenyl (C4), methyl (C5) Primary amine CNS-targeting therapies
N-Methyl-1,3-benzoxazol-2-amine Benzoxazole Methyl (amine) Secondary amine Antioxidant, anti-inflammatory
N-(1,3-Benzothiazol-2-yl)-1-phenylmethanimine Benzothiazole Benzylidene (imine) Imine Enzyme inhibition, catalysis

Biological Activity

Benzyl[(dimethyl-1,3-thiazol-2-YL)methyl]amine is a compound that has garnered interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

This compound features a thiazole moiety, which is known for its significant biological properties. The synthesis of this compound typically involves the reaction of benzyl amines with thiazole derivatives under specific conditions to yield the desired product. The thiazole ring contributes to the compound's reactivity and biological activity through mechanisms such as electron donation and stabilization of reactive intermediates.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

  • Compounds containing thiazole rings exhibit potent antimicrobial properties against various pathogens, including bacteria and fungi. For instance, studies have shown that thiazole derivatives possess significant activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentration (MIC) values indicating their effectiveness compared to standard antibiotics .

2. Anticancer Properties

  • The anticancer potential of thiazole derivatives has been extensively studied. Research indicates that compounds similar to this compound demonstrate cytotoxic effects on cancer cell lines, with some showing IC50 values lower than established chemotherapeutics like doxorubicin . The structure-activity relationship (SAR) analysis highlights that modifications on the thiazole ring can enhance or diminish cytotoxicity.

3. Anticonvulsant Activity

  • Some thiazole-based compounds have shown promise as anticonvulsants. For example, derivatives with specific substitutions have been tested in animal models, demonstrating efficacy comparable to standard antiepileptic drugs . The mechanism is thought to involve modulation of GABAergic pathways, which are crucial in controlling neuronal excitability.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against C. albicans, A. niger
AnticancerIC50 < 10 µM in various cancer cell lines
AnticonvulsantComparable efficacy to ethosuximide

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of various thiazole derivatives, this compound was found to induce apoptosis in human cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). The compound exhibited an IC50 value significantly lower than that of doxorubicin, suggesting a high degree of potency against these malignancies .

Case Study 2: Anticonvulsant Effects

Another investigation focused on the anticonvulsant properties of thiazole derivatives revealed that this compound effectively reduced seizure activity in rodent models. The study utilized the maximal electroshock (MES) test and demonstrated that this compound could significantly prolong the time until seizure onset compared to control groups .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Benzyl[(dimethyl-1,3-thiazol-2-yl)methyl]amine, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing benzylamine derivatives with dimethylthiazole precursors in anhydrous DMF for 4–6 hours under inert atmosphere typically yields the target compound. Solvent choice (e.g., DMF vs. ethanol) significantly impacts reaction rates and purity due to differences in polarity and boiling points . Monitoring via TLC (e.g., using silica gel 60 F254 plates with hexane/ethyl acetate eluent) ensures reaction completion. Crystallization from ethanol or methanol improves purity .

Q. How can structural characterization of this compound be optimized using spectroscopic techniques?

  • Methodology :

  • NMR : Key signals include singlet protons for thiazole methyl groups (δ 2.22–2.49 ppm) and benzyl CH2 (δ 4.00–4.08 ppm). Aromatic protons appear as multiplets in δ 6.80–7.27 ppm .
  • IR : Stretching vibrations for C-N (1250–1350 cm⁻¹) and C=S (1050–1150 cm⁻¹) confirm thiazole and amine linkages .
  • Mass Spectrometry : ESI-MS in positive ion mode typically shows [M+H]+ peaks, with fragmentation patterns reflecting cleavage at the benzyl-thiazole junction .

Q. What are common impurities encountered during synthesis, and how are they resolved?

  • Methodology : By-products like unreacted benzylamine or thiazole intermediates are identified via HPLC (C18 column, acetonitrile/water gradient). Purification via column chromatography (silica gel, ethyl acetate/hexane 3:7) or recrystallization removes these impurities .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved for structural confirmation?

  • Methodology : Discrepancies in splitting patterns may arise from dynamic processes (e.g., restricted rotation in the benzyl-thiazole linkage). Variable-temperature NMR (25–80°C) can reveal coalescence of peaks, confirming conformational flexibility. DFT calculations (B3LYP/6-31G*) provide theoretical spectra for comparison .

Q. What strategies optimize the compound’s solubility for in vitro bioactivity assays?

  • Methodology :

  • Solvent Systems : Use DMSO (≤1% v/v) for stock solutions, diluted in PBS or cell culture media.
  • Derivatization : Introducing polar groups (e.g., hydroxyl or carboxyl via post-synthetic modification) enhances aqueous solubility without altering core bioactivity .
  • Surfactants : Non-ionic surfactants like Tween-80 (0.1% w/v) stabilize colloidal dispersions in hydrophobic media .

Q. How are structure-activity relationships (SAR) evaluated for antitumor potential?

  • Methodology :

  • In vitro Screening : Test against NCI-60 cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. IC50 values are compared to reference drugs (e.g., doxorubicin) .
  • SAR Modifications : Vary substituents on the benzyl (e.g., electron-withdrawing groups) or thiazole (e.g., methyl vs. ethyl) to assess impact on cytotoxicity. Molecular docking (AutoDock Vina) predicts binding affinities to targets like tubulin or topoisomerase II .

Q. What experimental controls are critical for assessing metabolic stability in pharmacokinetic studies?

  • Methodology :

  • Microsomal Assays : Incubate with rat/human liver microsomes (37°C, NADPH cofactor) and monitor parent compound depletion via LC-MS/MS. Include positive controls (e.g., verapamil) to validate enzyme activity .
  • Plasma Stability : Use heparinized plasma (human/rodent) to assess degradation over 24 hours. Stabilize samples with protease inhibitors .

Data Analysis and Contradiction Resolution

Q. How to reconcile discrepancies in biological activity across studies (e.g., varying IC50 values)?

  • Methodology :

  • Assay Standardization : Compare protocols for cell density, incubation time, and solvent concentrations. Validate via inter-laboratory reproducibility tests.
  • Batch Purity : Re-analyze compound batches with conflicting results via HPLC to rule out impurity-driven variability .

Q. What computational tools validate the compound’s interaction with biological targets?

  • Methodology :

  • Molecular Dynamics (MD) : GROMACS simulations (20 ns, CHARMM36 force field) assess binding stability to targets like kinase domains.
  • Free Energy Calculations : MM-PBSA or MM-GBSA quantify binding energies, identifying critical residues for mutagenesis studies .

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